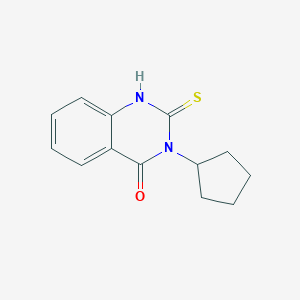
3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, or CPTQ, is a heterocyclic compound in the quinazolinone family. It is a highly versatile compound with a wide range of applications in the scientific and pharmaceutical industries. CPTQ is a valuable tool for organic synthesis and has been used in the synthesis of various drug compounds. It has also been used in the synthesis of various polymers and polysaccharides. In addition, CPTQ has been used in the synthesis of various polymers and polysaccharides. Furthermore, CPTQ has been used in the development of various analytical techniques and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis Methods
3-Cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives are synthesized through various chemical reactions. A practical approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives, which offers advantages such as simplicity, good yields, and use of cheap solvents (Azizi & Edrisi, 2017). Another method includes a one-pot synthesis involving anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).
Potential Biological Activities
Some derivatives of this compound have been studied for their antimicrobial and anticonvulsant activities. For instance, certain novel derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam & Darlinquine, 2013). Additionally, specific derivatives have demonstrated significant antibacterial activity against various bacterial strains and fungi (Osarumwense, 2022).
Eco-Friendly Synthesis
There is an emphasis on eco-friendly synthesis methods. One study describes the synthesis of derivatives in high yields through cyclocondensation in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water system without additional catalysts (Chen et al., 2007). Another method involves choline chloride/urea deep eutectic solvent, offering rapid, selective, and catalyst-free synthesis (Molnar, Klenkar & Tarnai, 2017).
Applications in Catalysis and Synthesis
This compound is used in various catalytic and synthetic processes. For instance, silica-supported ferric chloride has been used as a catalyst for its synthesis under solvent-free conditions (Majid et al., 2011). Copper-catalyzed tandem reactions have also been employed for efficient synthesis (Wang, Zhao & Xi, 2011).
Propriétés
IUPAC Name |
3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAWMSBZLHPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Tert-butyl-2-(butylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B430780.png)
![2-(isopentylsulfanyl)-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430782.png)
![2-(isopentylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430784.png)
![7-tert-butyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430785.png)
![7-tert-butyl-2-(heptylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430786.png)
![7-Tert-butyl-2-(3-methylbutylsulfanyl)-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430787.png)
![2-(isopentylsulfanyl)-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430789.png)
![pentyl [(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B430790.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-bromophenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430793.png)
![2-(isopropylsulfanyl)-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430795.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430796.png)
![2-(isopentylsulfanyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430799.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430802.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430803.png)